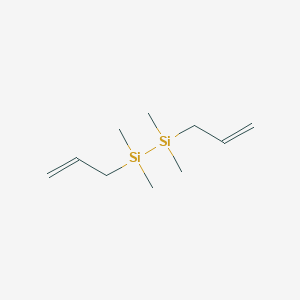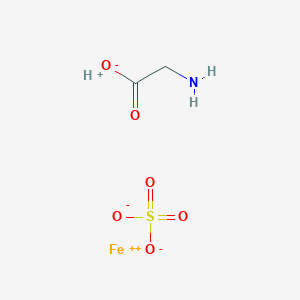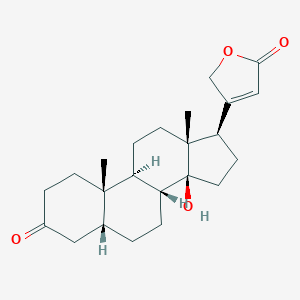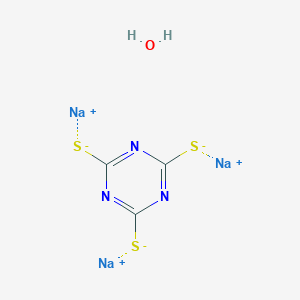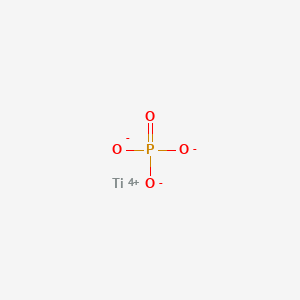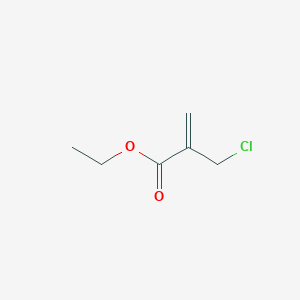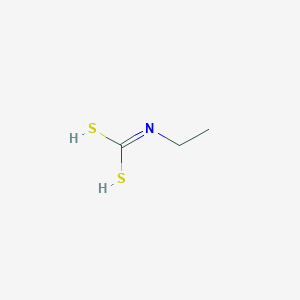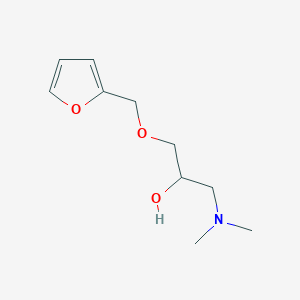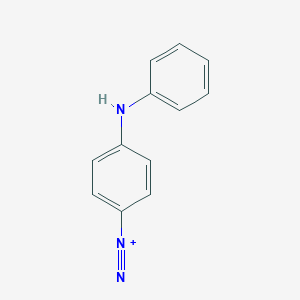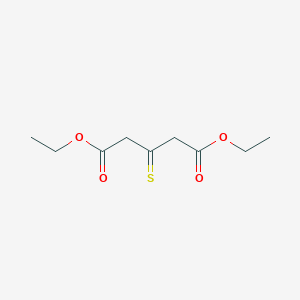![molecular formula C14H14N4O3 B090919 N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide CAS No. 17353-82-1](/img/structure/B90919.png)
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, commonly known as HCBIM, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation.
Wirkmechanismus
HCBIM exerts its biological effects by inhibiting N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, which plays a crucial role in gene expression regulation. N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide inhibitors, such as HCBIM, alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. HCBIM has been shown to selectively inhibit N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response.
Biochemische Und Physiologische Effekte
HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HCBIM is its potent inhibitory activity against N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6. HCBIM has also been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development. However, one of the limitations of HCBIM is its complex synthesis method, which requires expertise in organic chemistry. Additionally, more studies are needed to determine the optimal dosage and treatment duration for HCBIM in various research applications.
Zukünftige Richtungen
There are many future directions for the research and development of HCBIM. One potential application is in the treatment of cancer, where HCBIM may be used in combination with other chemotherapeutic agents to enhance their efficacy. HCBIM may also be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it may help to reduce oxidative stress and inflammation in the brain. Additionally, HCBIM may be used to improve cardiovascular function in patients with hypertension and other cardiovascular diseases. Further studies are needed to explore the full potential of HCBIM in various research applications.
Conclusion
In conclusion, HCBIM is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which plays a crucial role in gene expression regulation. HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has many future directions for research and development, including its potential use in cancer treatment, neurodegenerative diseases, and cardiovascular diseases.
Synthesemethoden
HCBIM is synthesized through a multistep process that involves the reaction of 4-nitrophenol with sodium hydroxide to form the corresponding sodium salt, followed by reaction with 4-aminophenol to form the intermediate. The intermediate is then reacted with N,N'-carbonyldiimidazole to form the final product, HCBIM. The synthesis of HCBIM is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
HCBIM has been extensively studied for its potential use in various research applications, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. HCBIM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. HCBIM has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, HCBIM has been shown to improve cardiovascular function by reducing blood pressure and improving endothelial function.
Eigenschaften
IUPAC Name |
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBFTSNCIQBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


